4-(2-Chloro-4-nitrophenoxy)benzyl 2-[(4-methoxybenzoyl)amino]acetate
Overview
Description
4-(2-Chloro-4-nitrophenoxy)benzyl 2-[(4-methoxybenzoyl)amino]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-nitrophenoxy group and a methoxybenzoyl-amino acetate moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-nitrophenoxy)benzyl 2-[(4-methoxybenzoyl)amino]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Chlorination: The nitrobenzene derivative is then chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride.
Phenoxy Substitution: The chlorinated nitrobenzene is reacted with a phenol derivative to form the phenoxy compound.
Benzylation: The phenoxy compound is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Amidation: The final step involves the reaction of the benzylated compound with 4-methoxybenzoyl chloride and glycine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-4-nitrophenoxy)benzyl 2-[(4-methoxybenzoyl)amino]acetate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted derivatives: Formed by nucleophilic substitution of the chloro group.
Scientific Research Applications
4-(2-Chloro-4-nitrophenoxy)benzyl 2-[(4-methoxybenzoyl)amino]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-nitrophenoxy)benzyl 2-[(4-methoxybenzoyl)amino]acetate involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling.
Altering gene expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloro-4-nitrophenoxy)benzyl acetate
- 4-(2-Chloro-4-nitrophenoxy)benzyl 2-aminoacetate
- 4-(2-Chloro-4-nitrophenoxy)benzyl 2-(4-methoxybenzoyl)acetate
Uniqueness
4-(2-Chloro-4-nitrophenoxy)benzyl 2-[(4-methoxybenzoyl)amino]acetate is unique due to the presence of both the chloro-nitrophenoxy and methoxybenzoyl-amino acetate groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
[4-(2-chloro-4-nitrophenoxy)phenyl]methyl 2-[(4-methoxybenzoyl)amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O7/c1-31-18-9-4-16(5-10-18)23(28)25-13-22(27)32-14-15-2-7-19(8-3-15)33-21-11-6-17(26(29)30)12-20(21)24/h2-12H,13-14H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUMCTYHTICXMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)OCC2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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